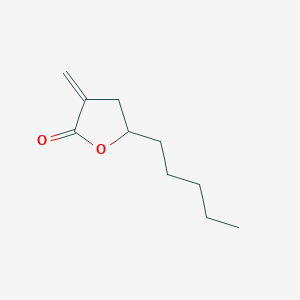![molecular formula C7H18NO3P B14419235 Phosphonic acid, [(ethylamino)methyl]-, diethyl ester CAS No. 81484-81-3](/img/structure/B14419235.png)
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to an ethylamino methyl group and two ethyl ester groups. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(ethylamino)methyl]-, diethyl ester typically involves a two-step process known as the Mannich reaction. The first step involves the reaction of formaldehyde with diethylamine to form a hydroxymethylamine intermediate. This intermediate is then reacted with diethyl phosphite to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For example, the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes in the presence of triethylamine under solvent-free conditions has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, formaldehyde for Mannich reactions, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and protein synthesis.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(ethylamino)methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in chelation and catalysis. The compound’s ability to mimic phosphate groups allows it to interfere with biological processes that involve phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Ethephon: A plant growth regulator with a similar phosphonic acid structure.
Bisphosphonates: Drugs used to treat osteoporosis, characterized by the presence of two phosphonic acid groups.
Uniqueness
Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is unique due to its specific combination of an ethylamino methyl group and two ethyl ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Propriétés
Numéro CAS |
81484-81-3 |
|---|---|
Formule moléculaire |
C7H18NO3P |
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
N-(diethoxyphosphorylmethyl)ethanamine |
InChI |
InChI=1S/C7H18NO3P/c1-4-8-7-12(9,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
KXBMDHMMXSPSAK-UHFFFAOYSA-N |
SMILES canonique |
CCNCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
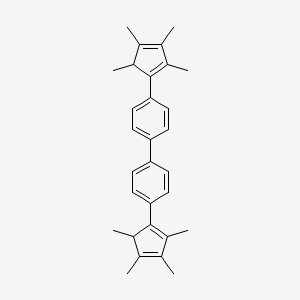
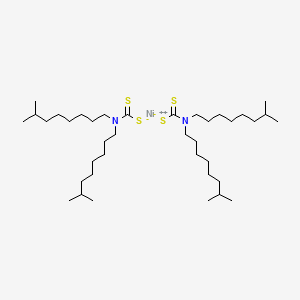
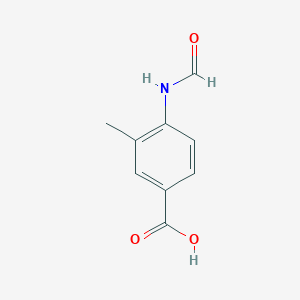
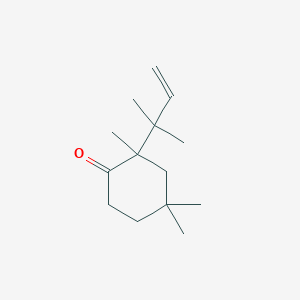
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
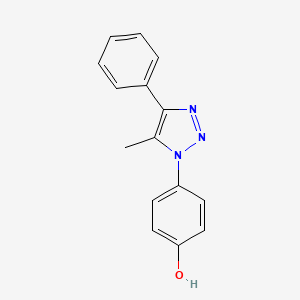

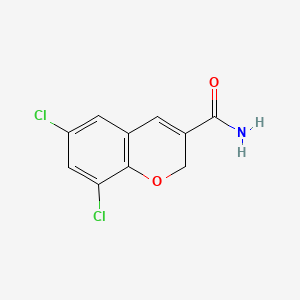
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

